6-Nitrobenzo[d]thiazole-2-carbonitrile
Overview
Description
6-Nitrobenzo[d]thiazole-2-carbonitrile is a compound characterized by the presence of a nitro group and a nitrile group attached to a benzo[d]thiazole ring. It is a compound of interest in various fields of chemistry due to its unique structure and reactivity.
Synthesis Analysis
6-Nitrobenzo[d]thiazole-2-carbonitrile can be synthesized under conditions that allow for regioselective substitution of a nitro group in the ortho-position in trinitrobenzonitrile under the action of thiols, followed by intramolecular cyclization (Dalinger et al., 2000).
Molecular Structure Analysis
The molecular structure of similar compounds indicates strong non-covalent interactions between base components and organic acids in their crystal structures, leading to various supramolecular arrangements (Jin et al., 2014).
Chemical Reactions and Properties
The compound shows versatile electrophilic reactivity, undergoing reactions under different conditions, emphasizing its multifaceted electrophilic reactivity (Cottyn et al., 2009).
Physical Properties Analysis
Physical properties like melting points and crystal structures can be derived from X-ray diffraction analysis and IR, elemental analysis for related compounds (Jin et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity and interactions with other molecules, can be assessed through studies like the versatile electrophilic reactivity of related compounds, which provide insight into their behavior in chemical reactions (Cottyn et al., 2009).
Scientific Research Applications
Antibacterial Activity : A study by Uzun et al. (2019) focused on the antibacterial activity of a synthesized compound related to 6-Nitrobenzo[d]thiazole-2-carbonitrile, showing effectiveness against various human pathogenic microorganisms (Uzun et al., 2019).
Synthesis and Characterization : Jin et al. (2012) researched the non-covalent interactions between 6-bromobenzo[d]thiazol-2-amine, a related compound, and carboxylic acid derivatives. This study provided insight into the compound's binding capabilities (Jin et al., 2012).
Chemical Synthesis : Pratap et al. (2012) described a metal-free synthesis method for nitrile-based partially reduced thia-and oxa-thia[5]helicenes, including derivatives of 6-Nitrobenzo[d]thiazole-2-carbonitrile. This method is significant for the synthesis of complex organic structures (Pratap et al., 2012).
Antimicrobial Evaluation : Abdel-Monem (2010) conducted a study on the synthesis and antimicrobial evaluation of new polyheterocyclic systems containing a 1,2,4-triazine moiety, which includes derivatives of 6-Nitrobenzo[d]thiazole-2-carbonitrile. The results demonstrated potential antimicrobial properties (Abdel-Monem, 2010).
Cytotoxicity Evaluation : A study by Mohareb et al. (2017) on the cytotoxicity effects of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile showed significant activity against several cancer cell lines (Mohareb et al., 2017).
properties
IUPAC Name |
6-nitro-1,3-benzothiazole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3N3O2S/c9-4-8-10-6-2-1-5(11(12)13)3-7(6)14-8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTRWBUZKBTJBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442742 | |
Record name | 6-Nitrobenzo[d]thiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitrobenzo[d]thiazole-2-carbonitrile | |
CAS RN |
188672-83-5 | |
Record name | 6-Nitrobenzo[d]thiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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